![molecular formula C7H5Cl B14615354 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 60040-76-8](/img/structure/B14615354.png)
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobicyclo[410]hepta-1,3,5-triene is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[410]hepta-1,3,5-triene, where one of the hydrogen atoms is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the chlorination of bicyclo[4.1.0]hepta-1,3,5-triene. This can be achieved through various methods, including the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted bicyclo[4.1.0]hepta-1,3,5-trienes, while oxidation can produce a range of oxidized derivatives.
Scientific Research Applications
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene exerts its effects depends on the specific context in which it is used. In chemical reactions, the chlorine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, affecting their function and activity.
Comparison with Similar Compounds
2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene can be compared with other similar compounds such as:
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without the chlorine substitution.
2-Bromobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodobicyclo[4.1.0]hepta-1,3,5-triene: Another similar compound with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and the effects of the chlorine atom on its chemical and physical properties.
Properties
CAS No. |
60040-76-8 |
|---|---|
Molecular Formula |
C7H5Cl |
Molecular Weight |
124.57 g/mol |
IUPAC Name |
2-chlorobicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C7H5Cl/c8-7-3-1-2-5-4-6(5)7/h1-3H,4H2 |
InChI Key |
GJVRTLIYDMCQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


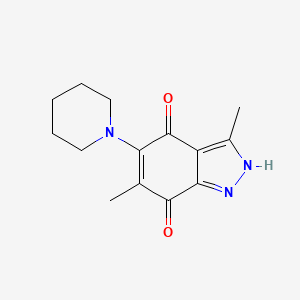
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
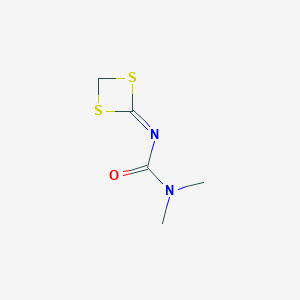
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
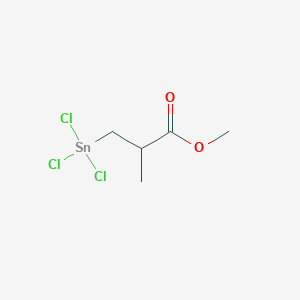
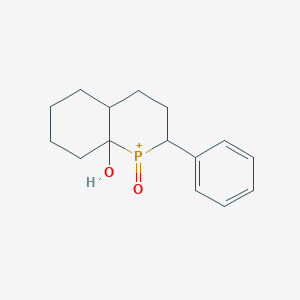
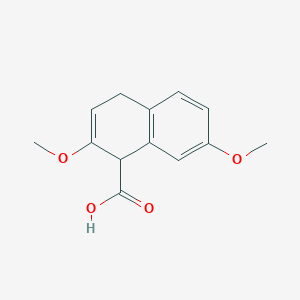
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
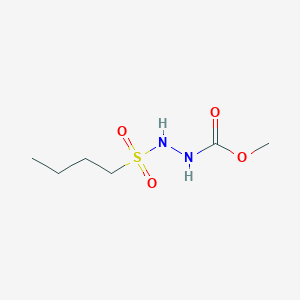
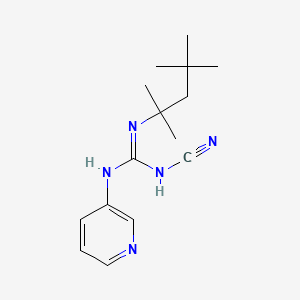
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
